4-(Hydroxymethyl)-6-methylpyrimidin-5-ol
Description
Properties
CAS No. |
101708-13-8 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6-methylpyrimidin-5-ol |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(10)5(2-9)8-3-7-4/h3,9-10H,2H2,1H3 |
InChI Key |
QWZSGPHOSOPGIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)CO)O |
Canonical SMILES |
CC1=C(C(=NC=N1)CO)O |
Synonyms |
4-Pyrimidinemethanol, 5-hydroxy-6-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
- Polarity and Solubility : The hydroxymethyl and hydroxyl groups in the target compound likely confer higher aqueous solubility compared to alkyl (e.g., 5-propyl) or halogenated (e.g., 2-Cl, 5-F) analogs .
- Lipophilicity : Allyl and phenyl substituents (e.g., 5-allyl-6-methyl-2-phenylpyrimidin-4-ol) increase LogP values, suggesting better membrane permeability but lower solubility .
Preparation Methods
Condensation-Based Ring Formation Strategies
The synthesis of pyrimidine derivatives often begins with ring formation via condensation reactions. A notable approach involves the use of methyl 3-amino-2-methylcrotonate and formamide in the presence of sodium methoxide. This method, adapted from the synthesis of 5,6-dimethylpyrimidin-4-ol (CAS 34916-78-4), achieves an 83.8 mol% yield under reflux conditions in n-butanol . While this protocol targets a dimethyl analog, it provides a foundational framework for introducing hydroxymethyl groups through modified starting materials.
Key parameters include:
-
Solvent choice : n-Butanol facilitates high-temperature reactions (110°C) without decomposition.
-
Catalyst : Sodium methoxide promotes deprotonation and cyclization.
-
Reaction time : Extended heating (4 hours post-addition) ensures complete ring closure .
Adapting this method for 4-(Hydroxymethyl)-6-methylpyrimidin-5-ol would require substituting methylcrotonate derivatives with hydroxymethyl-containing precursors, though such modifications remain speculative without direct experimental validation.
Halogenation and Hydroxymethyl Functionalization
Patents focusing on pyrimidine intermediates, such as WO2014023681A1, describe halogenation steps to introduce reactive sites for subsequent functionalization . For example, 5-amino-2-(propylthio)pyrimidin-4,6-diol hydrochloride undergoes halogenation with agents like phosphorus oxychloride to yield dichloro derivatives. While this process targets amino-halogenated pyrimidines, the methodology underscores the feasibility of post-cyclization modifications to install hydroxymethyl groups.
A hypothetical pathway for this compound could involve:
-
Chloromethylation at the 4-position using chloromethylating agents.
-
Nucleophilic substitution with hydroxide ions under mild conditions (25–35°C), as demonstrated in WO2021070113A1 for analogous dioxol-2-one systems .
This approach mirrors the substitution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with sodium acetate and potassium iodide in dimethylformamide (DMF), achieving 89–91% yield . Transposing these conditions to pyrimidine systems may require adjustments in solvent polarity and catalyst loading to accommodate the aromatic ring’s electronic environment.
Acid-Catalyzed Hydrolysis and Purification
Post-synthetic hydrolysis plays a critical role in introducing hydroxymethyl groups. WO2021070113A1 details the treatment of intermediates with 5% HCl in isopropanol at 30–35°C for 24–28 hours, followed by vacuum distillation to isolate the product . Applying similar acidic conditions to chloromethylpyrimidine precursors could facilitate hydrolysis to the desired hydroxymethyl derivative.
Purification protocols :
-
Liquid-liquid extraction with toluene removes hydrophobic byproducts.
-
Charcoal treatment (10 g per 100 g substrate) enhances purity by adsorbing colored impurities .
-
HPLC analysis confirms ≥85% purity, though pyrimidine derivatives may require alternative chromatographic conditions due to higher polarity .
Solvent and Catalyst Optimization
Industrial scalability demands solvent and catalyst systems that balance cost, efficiency, and environmental impact. DMF and toluene are preferred in WO2021070113A1 for their ability to dissolve polar intermediates and facilitate phase separation during workup . Sodium iodide (2.5 wt%) acts as a catalyst in substitution reactions, reducing activation energy and enabling room-temperature conditions .
Comparative data for solvent systems:
Industrial Considerations and Yield Challenges
The transition from laboratory-scale synthesis to industrial production necessitates addressing:
-
Cost of raw materials : Sodium acetate and DMF are economical compared to formic acid/acetonitrile systems .
-
Reaction time : 18–20-hour stirring in stepwise reactions may bottleneck throughput .
-
Byproduct management : Toluene extraction minimizes aqueous waste, aligning with green chemistry principles .
WO2014023681A1 emphasizes that multi-step processes incorporating deprotection and halogenation can achieve higher yields (≥80%) when intermediates are rigorously purified . For this compound, analogous strategies would require optimizing each synthetic step to minimize side reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Hydroxymethyl)-6-methylpyrimidin-5-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrimidine precursors and hydroxymethylating agents. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions using polar aprotic solvents like DMF or DMSO . Optimization includes adjusting temperature (80–120°C), catalyst choice (e.g., p-toluenesulfonic acid for acid-catalyzed reactions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and methyl groups).
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D molecular geometry and intermolecular interactions, such as hydrogen bonds stabilizing the pyrimidine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Q. What are the key considerations for ensuring compound stability during storage?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitor degradation products. Lyophilization is recommended for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and guide experimental design for this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) accurately model electron density and frontier molecular orbitals (HOMO-LUMO gaps) . Basis sets (e.g., 6-31G*) optimize computational efficiency. DFT-derived electrostatic potential maps predict reactive sites for electrophilic/nucleophilic attacks, aiding in rational design of derivatives .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Replication Studies : Reproduce assays under standardized conditions (e.g., fixed cell lines, identical IC50 measurement protocols).
- Mechanistic Profiling : Use CRISPR-Cas9 gene editing to validate target specificity and rule off-target effects.
- Computational Validation : Molecular dynamics simulations (AMBER or GROMACS) assess ligand-receptor binding stability, clarifying discrepancies in inhibitory potency .
Q. How to design in vitro assays to evaluate interactions with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics.
- Cellular Uptake Studies : Label the compound with H or fluorescent tags (e.g., Cy5) and track intracellular localization via confocal microscopy.
- Transcriptomic Analysis : RNA-seq identifies differentially expressed genes post-treatment, linking activity to pathways like apoptosis or oxidative stress .
Q. How can molecular docking integrate with experimental data to elucidate mechanisms of action?
- Methodological Answer : Dock the compound into target protein active sites (PDB structures) using AutoDock Vina. Prioritize poses with lowest binding energies and validate via mutagenesis (e.g., alanine scanning of key residues). MD simulations (100 ns trajectories) confirm binding stability and hydration effects. Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
